molecular formula C22H22N4O2 B2955044 2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole CAS No. 1170130-34-3

2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2955044
CAS No.: 1170130-34-3
M. Wt: 374.444
InChI Key: ZKMHFLGMCUWFKE-UHFFFAOYSA-N
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Description

The compound 2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole features a benzodiazole core substituted with a methyl group at the 1-position and a piperazine moiety at the 2-position. This structure combines a benzodiazole heterocycle (common in bioactive molecules) with a piperazine linker, which is frequently utilized in CNS-targeting pharmaceuticals .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-24-18-8-4-3-7-17(18)23-21(24)15-25-10-12-26(13-11-25)22(27)20-14-16-6-2-5-9-19(16)28-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMHFLGMCUWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzofuran derivative with piperazine under controlled conditions.

    Benzodiazole Core Construction: The final step involves the formation of the benzodiazole core by reacting the intermediate with appropriate reagents, such as formamide or ortho-diamines, under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical processes.

Medicine

The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole” involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the benzofuran moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzodiazole Derivatives

2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole ()
  • Key Differences: The sulfonyl group in this compound replaces the benzofuran-2-carbonyl moiety in the target.
  • Structural Impact : The tert-butyl group enhances steric bulk, which could hinder metabolic degradation but reduce blood-brain barrier permeability compared to the target’s benzofuran .
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I, )
  • Key Differences : This compound substitutes benzothiazole for benzodiazole and uses a furan-2-carbonyl group instead of benzofuran-2-carbonyl. The acetamide linker differs from the methylene bridge in the target.
  • Pharmacological Insight : BZ-I is synthesized for anticancer evaluation, suggesting that the furan and benzothiazole moieties may confer cytotoxicity, whereas the target’s benzofuran and benzodiazole could favor CNS activity .

Arylpiperazines with Therapeutic Activity

Aripiprazole ()
  • Key Differences: Aripiprazole features a quinolinone core and dichlorophenyl-piperazine. Unlike the target’s benzodiazole, its extended quinolinone system enhances dopamine D2 receptor partial agonism.
  • Relevance: Highlights how piperazine-linked aromatic systems (e.g., benzofuran vs. dichlorophenyl) influence receptor selectivity and therapeutic applications (antipsychotic vs.
Trazodone ()
  • Key Differences : Contains a triazolopyridine core and chlorophenyl-piperazine. The triazole ring may improve metabolic stability compared to the target’s benzodiazole.
  • Structural Insight : Demonstrates the role of electron-withdrawing substituents (e.g., Cl) on piperazine in modulating serotonin reuptake inhibition .

Substituent Effects on Piperazine Moieties

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1, )
  • Key Differences: Replaces benzofuran with a quinoline-carbonyl group. The quinoline’s planar structure may enhance π-π stacking in receptor pockets compared to benzofuran’s bent geometry.
  • Synthesis Note: Crystallized in ethyl acetate, yielding yellow solids, similar to the target’s likely synthetic pathway .
3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulfonate (3j, )
  • The methanesulfonate group improves aqueous solubility, a feature absent in the target .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Key Properties/Activities Reference
Target Compound 1H-1,3-Benzodiazole Benzofuran-2-carbonyl Potential CNS activity (inferred) -
2-[4-(4-tert-Butylbenzenesulfonyl)piper... 1H-1,3-Benzodiazole 4-tert-Butylbenzenesulfonyl Enhanced metabolic stability
BZ-I Benzothiazole Furan-2-carbonyl Anticandidate (synthesized)
Aripiprazole Quinolinone 2,3-Dichlorophenyl Antipsychotic (D2 partial agonist)
C1 () Quinoline Phenylquinoline-4-carbonyl Crystallizes in ethyl acetate

Biological Activity

The compound 2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor , antimicrobial , and neuroprotective agent.

Antitumor Activity

Recent studies have demonstrated that benzodiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ALung Cancer5.0Apoptosis induction
Compound BBreast Cancer3.5Cell cycle arrest
This compoundVariousTBDTBD

Antimicrobial Activity

Benzofuran derivatives, including those related to the target compound, have shown promising antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Neuroprotective Effects

The neuroprotective potential of benzodiazole derivatives has also been explored. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways : Interference with signaling pathways such as PI3K/Akt and MAPK has been noted in related studies.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a related benzodiazole derivative in vitro against lung cancer cell lines. The results indicated an IC50 value of 5 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzofuran derivatives. The study found that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL against Gram-positive bacteria.

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